molecular formula C14H12ClNO3 B262304 2-Pyrroline-3-carboxylic acid, 4-(4-chlorobenzylidene)-2-methyl-5-oxo-, methyl ester

2-Pyrroline-3-carboxylic acid, 4-(4-chlorobenzylidene)-2-methyl-5-oxo-, methyl ester

Cat. No. B262304
M. Wt: 277.7 g/mol
InChI Key: XWEGQRIGGWMDJQ-XFFZJAGNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Pyrroline-3-carboxylic acid, 4-(4-chlorobenzylidene)-2-methyl-5-oxo-, methyl ester, also known as PCMBS, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. PCMBS is a synthetic compound that has been synthesized through various methods.

Scientific Research Applications

2-Pyrroline-3-carboxylic acid, 4-(4-chlorobenzylidene)-2-methyl-5-oxo-, methyl ester has been extensively studied for its potential applications in various fields. In biological research, 2-Pyrroline-3-carboxylic acid, 4-(4-chlorobenzylidene)-2-methyl-5-oxo-, methyl ester has been used as a crosslinking agent to study protein structure and function. It has also been used to study the mechanism of action of ion channels and transporters. In addition, 2-Pyrroline-3-carboxylic acid, 4-(4-chlorobenzylidene)-2-methyl-5-oxo-, methyl ester has been used as a tool to study the role of cysteine residues in protein function.

Mechanism of Action

2-Pyrroline-3-carboxylic acid, 4-(4-chlorobenzylidene)-2-methyl-5-oxo-, methyl ester acts as a crosslinking agent by reacting with cysteine residues in proteins to form disulfide bonds. This results in the formation of covalent bonds between the protein molecules, which can alter their structure and function. 2-Pyrroline-3-carboxylic acid, 4-(4-chlorobenzylidene)-2-methyl-5-oxo-, methyl ester has also been shown to inhibit the activity of ion channels and transporters by reacting with cysteine residues in their structure.
Biochemical and Physiological Effects
2-Pyrroline-3-carboxylic acid, 4-(4-chlorobenzylidene)-2-methyl-5-oxo-, methyl ester has been shown to have various biochemical and physiological effects. In biological systems, 2-Pyrroline-3-carboxylic acid, 4-(4-chlorobenzylidene)-2-methyl-5-oxo-, methyl ester has been shown to alter the structure and function of proteins by crosslinking cysteine residues. This can result in changes in protein activity, stability, and conformation. 2-Pyrroline-3-carboxylic acid, 4-(4-chlorobenzylidene)-2-methyl-5-oxo-, methyl ester has also been shown to inhibit the activity of ion channels and transporters, which can affect cellular processes such as ion transport and signaling.

Advantages and Limitations for Lab Experiments

2-Pyrroline-3-carboxylic acid, 4-(4-chlorobenzylidene)-2-methyl-5-oxo-, methyl ester has several advantages for use in lab experiments. It is a highly specific crosslinking agent that can be used to study the role of cysteine residues in protein structure and function. It is also relatively easy to synthesize and has a long shelf life. However, 2-Pyrroline-3-carboxylic acid, 4-(4-chlorobenzylidene)-2-methyl-5-oxo-, methyl ester has some limitations. It can react with other amino acids besides cysteine, which can result in non-specific crosslinking. In addition, 2-Pyrroline-3-carboxylic acid, 4-(4-chlorobenzylidene)-2-methyl-5-oxo-, methyl ester can be toxic to cells at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on 2-Pyrroline-3-carboxylic acid, 4-(4-chlorobenzylidene)-2-methyl-5-oxo-, methyl ester. One area of research is the development of new methods for synthesizing 2-Pyrroline-3-carboxylic acid, 4-(4-chlorobenzylidene)-2-methyl-5-oxo-, methyl ester that are more efficient and cost-effective. Another area of research is the development of new applications for 2-Pyrroline-3-carboxylic acid, 4-(4-chlorobenzylidene)-2-methyl-5-oxo-, methyl ester in biological research, such as the study of protein-protein interactions and the development of new therapeutic agents. Additionally, further studies are needed to fully understand the mechanism of action of 2-Pyrroline-3-carboxylic acid, 4-(4-chlorobenzylidene)-2-methyl-5-oxo-, methyl ester and its effects on cellular processes.

Synthesis Methods

2-Pyrroline-3-carboxylic acid, 4-(4-chlorobenzylidene)-2-methyl-5-oxo-, methyl ester can be synthesized through various methods. One of the most common methods is the reaction of 4-chlorobenzaldehyde with 2-acetylpyrrole in the presence of sodium ethoxide and methanol. The resulting product is then treated with methyl iodide to obtain 2-Pyrroline-3-carboxylic acid, 4-(4-chlorobenzylidene)-2-methyl-5-oxo-, methyl ester. Other methods include the reaction of 4-chlorobenzaldehyde with 2-acetylpyrrole in the presence of a catalyst, such as copper (II) acetate, and the reaction of 4-chlorobenzaldehyde with 2-aminoacrolein in the presence of a base, such as sodium hydroxide.

properties

Product Name

2-Pyrroline-3-carboxylic acid, 4-(4-chlorobenzylidene)-2-methyl-5-oxo-, methyl ester

Molecular Formula

C14H12ClNO3

Molecular Weight

277.7 g/mol

IUPAC Name

methyl (4Z)-4-[(4-chlorophenyl)methylidene]-2-methyl-5-oxo-1H-pyrrole-3-carboxylate

InChI

InChI=1S/C14H12ClNO3/c1-8-12(14(18)19-2)11(13(17)16-8)7-9-3-5-10(15)6-4-9/h3-7H,1-2H3,(H,16,17)/b11-7-

InChI Key

XWEGQRIGGWMDJQ-XFFZJAGNSA-N

Isomeric SMILES

CC1=C(/C(=C/C2=CC=C(C=C2)Cl)/C(=O)N1)C(=O)OC

SMILES

CC1=C(C(=CC2=CC=C(C=C2)Cl)C(=O)N1)C(=O)OC

Canonical SMILES

CC1=C(C(=CC2=CC=C(C=C2)Cl)C(=O)N1)C(=O)OC

Origin of Product

United States

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